methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Description
This compound is a structurally complex 4H-pyran derivative featuring a cyclohepta[b]pyridine moiety linked via a sulfanylmethyl group. The molecule integrates multiple functional groups, including a cyano group at position 5, an amino group at position 6, and a 4-fluorophenyl substituent at position 2. The cyclohepta[b]pyridine ring system contributes to its unique electronic and steric properties, distinguishing it from simpler pyridine-based analogs .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S/c1-33-26(32)23-21(34-24(30)19(13-29)22(23)15-7-9-18(27)10-8-15)14-35-25-17(12-28)11-16-5-3-2-4-6-20(16)31-25/h7-11,22H,2-6,14,30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYKJELAGFDCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate, commonly referred to as a pyran derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H23FN4O3S |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 445384-60-1 |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the amino and cyano groups in its structure suggests potential interactions with nucleophiles and electrophiles in biological systems.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also shown promising results against a range of microbial pathogens. In vitro tests revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics, suggesting potential for development as an antimicrobial agent.
Neuroprotective Effects
Research has explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurological disorders.
Case Studies
- Antitumor Efficacy in Mice : A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation markers and increased apoptosis rates within tumor tissues.
- Antimicrobial Testing : In a series of experiments evaluating antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogs:
Physicochemical Properties
- Lipophilicity : The methyl ester and 4-fluorophenyl group in the target compound increase lipophilicity compared to ethyl ester analogs (e.g., : logP ~2.8 vs. target ~3.2 estimated).
- Solubility : The cyclohepta[b]pyridine’s larger ring system may reduce aqueous solubility relative to smaller pyridine derivatives (e.g., : solubility ~0.1 mg/mL in water).
- Stability : Fluorine’s electron-withdrawing effect enhances stability against metabolic degradation compared to ethyl or methoxy substituents .
Preparation Methods
Reaction Conditions and Optimization
-
Reactants :
-
Methyl 3-oxobutanoate (1 mmol)
-
4-Fluorobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
-
Solvent : Solvent-free conditions under microwave irradiation at 80°C for 1 hour
The reaction proceeds via Knoevenagel condensation followed by cyclization, forming the 4H-pyran ring with inherent amino and cyano groups at positions 6 and 5, respectively. Microwave irradiation enhances reaction efficiency by reducing time and minimizing side products.
Functionalization at the 2-Position: Introduction of the Sulfanylmethyl Group
The sulfanylmethyl moiety at position 2 is introduced through a nucleophilic substitution or thiol-ene reaction. This step requires prior bromination of the 2-methyl group on the pyran core to generate a reactive electrophilic site.
Bromination of the 2-Methyl Group
Thiol Coupling with Cycloheptapyridine Derivative
The bromomethyl intermediate reacts with 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol under basic conditions:
-
Base : Triethylamine (TEA) or DBU (1,8-diazabicycloundec-7-ene)
Synthesis of 3-Cyano-6,7,8,9-Tetrahydro-5H-Cyclohepta[b]Pyridine-2-Thiol
The cycloheptapyridine thiol is synthesized through a multi-step sequence involving cyclization and functional group interconversion.
Cycloheptane Ring Formation
Introduction of Cyano and Thiol Groups
Critical Analysis of Methodologies
Microwave vs. Conventional Heating
Microwave-assisted synthesis reduces the pyran formation time from 6–8 hours to 1 hour with higher yields. Side products like dimerized aldehydes are minimized under solvent-free conditions.
Diastereoselectivity in Sulfanylmethylation
The use of DBU as a base enhances nucleophilicity of the thiol, achieving >90% regioselectivity at the 2-position. Steric hindrance from the cycloheptapyridine group necessitates prolonged reaction times (12 vs. 6 hours for simpler thiols).
Challenges in Cycloheptapyridine Synthesis
Hydrogenation steps to saturate the cycloheptane ring require careful control to avoid over-reduction. Palladium on carbon (Pd/C) under 30 psi H₂ at 50°C achieves partial saturation without pyridine ring hydrogenolysis.
Comparative Data on Key Synthetic Steps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
